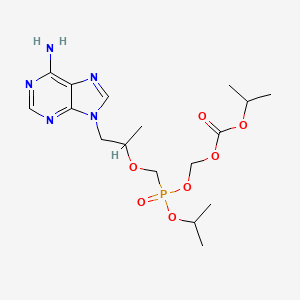
Tenofovir Disoproxil Fumarate IP Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers) is a compound used in the field of medicinal chemistry, particularly in the development of antiviral drugs. It is a derivative of tenofovir, a nucleotide analog reverse transcriptase inhibitor commonly used in the treatment of HIV and hepatitis B . The compound is characterized by its molecular formula C17H28N5O7P and a molecular weight of 445.41 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mono-POC Isopropyl Tenofovir involves multiple steps, starting from tenofovir. One common method includes the esterification of tenofovir with chloromethyl isopropyl carbonate using 1-methyl-2-pyrrolidinone and triethylamine . This reaction typically occurs under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of Mono-POC Isopropyl Tenofovir follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and continuous processing are often employed to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Mono-POC Isopropyl Tenofovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
Mono-POC Isopropyl Tenofovir has several scientific research applications:
Chemistry: It is used as a reference standard in synthetic chemistry and nucleoside chemistry.
Biology: The compound is studied for its biological activity and potential therapeutic applications.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in drug development.
Mécanisme D'action
The mechanism of action of Mono-POC Isopropyl Tenofovir involves its conversion into the active form, tenofovir diphosphate, within the body. Tenofovir diphosphate inhibits the viral reverse transcriptase enzyme, preventing the replication of viral DNA. This action is crucial in managing HIV and hepatitis B infections . The molecular targets include the viral reverse transcriptase enzyme and the pathways involved in viral DNA synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir Disoproxil Fumarate: A prodrug of tenofovir used in HIV and hepatitis B treatment.
Tenofovir Alafenamide: Another prodrug of tenofovir with improved pharmacokinetic properties.
Mono-POC Methyl Tenofovir: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
Mono-POC Isopropyl Tenofovir is unique due to its specific esterification with isopropyl groups, which enhances its lipophilicity and pharmacokinetic profile. This modification allows for better cellular uptake and improved therapeutic efficacy compared to other tenofovir derivatives .
Propriétés
Formule moléculaire |
C17H28N5O7P |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-propan-2-yloxyphosphoryl]oxymethyl propan-2-yl carbonate |
InChI |
InChI=1S/C17H28N5O7P/c1-11(2)28-17(23)25-9-27-30(24,29-12(3)4)10-26-13(5)6-22-8-21-14-15(18)19-7-20-16(14)22/h7-8,11-13H,6,9-10H2,1-5H3,(H2,18,19,20) |
Clé InChI |
IHJDJJPKNNEZLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



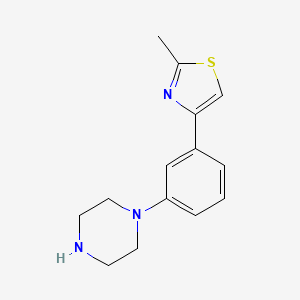
![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)

![4-[(4-chloro-2-thienyl)methoxy]-1,2-Benzenediamine](/img/structure/B13868906.png)
![1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
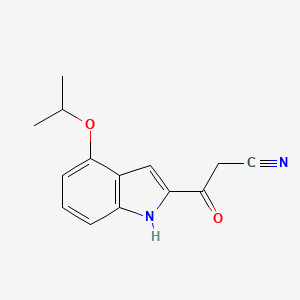
![{3-[(Pyrimidin-5-ylmethyl)amino]phenyl}methanol](/img/structure/B13868915.png)

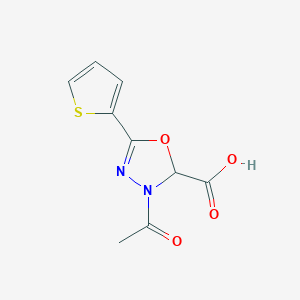
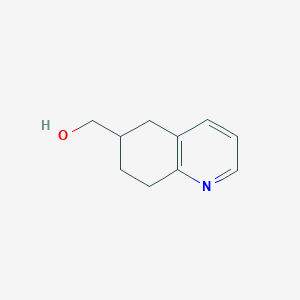
![1-(3-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13868944.png)
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
